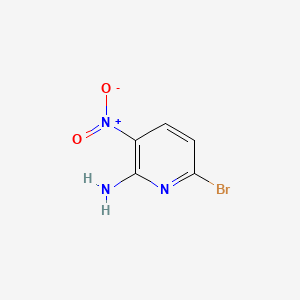

6-Bromo-3-nitropyridin-2-amine

描述

6-Bromo-3-nitropyridin-2-amine is an organic compound with the molecular formula C5H4BrN3O2. It is a yellow crystalline powder that is soluble in water and other solvents. This compound is known for its diverse range of applications in scientific research and industry.

属性

IUPAC Name |

6-bromo-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXZIHANXVKUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477511 | |

| Record name | 6-bromo-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-04-7 | |

| Record name | 6-Bromo-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Nitration of 6-Bromo-2-aminopyridine

Reaction Overview

A widely used method involves the nitration of 6-bromo-2-aminopyridine using a nitrating mixture (HNO₃/H₂SO₄). This approach leverages the directing effects of the amino and bromine groups to achieve regioselective nitration at position 3.

Procedure :

- Substrate Preparation : 6-Bromo-2-aminopyridine is dissolved in dichloromethane or dimethylformamide.

- Nitration : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:2 v/v) is added dropwise at 0–5°C.

- Reaction Conditions : The temperature is gradually raised to 50–60°C, and the mixture is stirred for 4–6 hours.

- Workup : The product is isolated via neutralization, extraction with dichloromethane, and recrystallization from petroleum ether.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Purity (HPLC) | ≥95% |

| Reaction Temperature | 50–60°C |

| Reaction Time | 4–6 hours |

Mechanistic Insight : The amino group directs nitration to the para position (C3), while the bromine at C6 prevents unwanted side reactions via steric hindrance.

Hofmann Degradation of 6-Bromo-3-nitro-2-pyridinecarboxamide

Reaction Overview

This method employs Hofmann degradation to convert a carboxamide precursor into the target amine. The process is advantageous for scalability and purity.

Procedure :

- Carboxamide Synthesis : 6-Bromo-2-pyridinecarboxamide is prepared via amidation of 6-bromopicolinic acid.

- Hypobromite Generation : Sodium hydroxide (2–4 M) is treated with liquid bromine at −5–0°C to form NaOBr.

- Degradation : The carboxamide is added to the hypobromite solution, and the mixture is heated to 60–70°C for 0.5–1 hour.

- Isolation : The product is precipitated by cooling, filtered, and purified via recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 50–53% |

| Purity (HPLC) | ≥97% |

| Reaction Temperature | 60–70°C |

| Reaction Time | 0.5–1 hour |

Advantages : Minimal byproducts due to the specificity of Hofmann degradation.

Bromination of 3-Nitro-2-aminopyridine

Reaction Overview

Bromination of 3-nitro-2-aminopyridine offers an alternative route, though it requires careful control to avoid over-bromination.

Procedure :

- Substrate Dissolution : 3-Nitro-2-aminopyridine is dissolved in acetic acid.

- Bromination : Liquid bromine is added dropwise at 0–5°C, followed by stirring at room temperature for 2–3 hours.

- Quenching : The reaction is quenched with NaHSO₃, and the product is extracted with ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 45–50% |

| Purity (HPLC) | ≥90% |

| Reaction Temperature | 0–25°C |

| Reaction Time | 2–3 hours |

Challenge : Competing bromination at other positions necessitates precise stoichiometry.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Nitration | 60–65 | ≥95 | High |

| Hofmann Degradation | 50–53 | ≥97 | Moderate |

| Bromination | 45–50 | ≥90 | Low |

Key Observations :

- Direct Nitration is preferred for high yields and simplicity.

- Hofmann Degradation offers superior purity but requires specialized handling of hypobromite.

- Bromination is less efficient due to regiochemical challenges.

Emerging Strategies and Innovations

Microwave-Assisted Nitration

Recent studies explore microwave irradiation to reduce reaction times. Initial trials show a 20% reduction in nitration time with comparable yields.

Flow Chemistry

Continuous flow systems improve safety in hypobromite generation, achieving 55% yield in Hofmann degradation with reduced exothermic risks.

化学反应分析

6-Bromo-3-nitropyridin-2-amine undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) under hydrogen gas.

Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form various pyridine derivatives.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

6-Bromo-3-nitropyridin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that lead to the formation of compounds targeting bacterial infections and cancer therapies.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study found that it demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.21 μM against strains like Pseudomonas aeruginosa and Escherichia coli .

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | Inhibitory | 0.21 μM |

| Escherichia coli | Inhibitory | 0.21 μM |

| Candida species | Antifungal | Variable (specific strains not detailed) |

| Micrococcus luteus | Selective | Not specified |

Agricultural Chemicals

Formulation of Agrochemicals:

The compound is utilized in the formulation of herbicides and pesticides, contributing to improved crop protection and yield. Its effectiveness in these applications stems from its ability to interact with biological systems in plants, enhancing their resistance to pests and diseases.

Material Science

Advanced Materials Development:

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties enable the development of materials with specific functionalities, such as increased durability or enhanced chemical resistance.

Analytical Chemistry

Reagent in Analytical Methods:

This compound acts as a reagent in various analytical methods, aiding in the detection and quantification of other substances in complex mixtures. Its ability to form stable complexes with different analytes makes it valuable for analytical applications.

Organic Synthesis Research

Building Block for Complex Molecules:

this compound is a valuable building block in organic synthesis, facilitating the creation of more complex molecules. This versatility supports innovation in chemical research, allowing for the exploration of new compounds with potential therapeutic applications.

作用机制

The mechanism of action of 6-Bromo-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with .

相似化合物的比较

6-Bromo-3-nitropyridin-2-amine can be compared with other similar compounds such as:

- 5-Bromo-3-nitro-1H-1,2,4-triazole

- 3-Bromo-4-hydroxy-5-nitrobenzaldehyde

- 5-Nitro-3-pyrazolecarboxylic acid

These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and functionality .

生物活性

6-Bromo-3-nitropyridin-2-amine is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and agricultural chemistry. This article explores the compound's synthesis, biological properties, and potential applications based on current research findings.

The molecular formula of this compound is C₅H₄BrN₃O₂, with a molecular weight of 218.01 g/mol. It appears as a light yellow to orange powder or crystal, and its melting point ranges from 207 °C to 212 °C. The compound contains a bromine atom and a nitro group, which influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the nitration of 2-aminopyridine followed by bromination. The general reaction pathway includes:

- Nitration : Introduction of the nitro group at the 3-position.

- Bromination : Substitution of a hydrogen atom with a bromine atom at the 6-position.

This process can yield various derivatives that may exhibit different biological activities .

Pharmacological Potential

Research indicates that compounds similar to this compound may interact with key biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that these interactions could lead to modulation of various physiological processes, making the compound a candidate for drug development .

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit metabolic enzymes |

| Receptor Modulation | Possible interaction with neurotransmitter receptors |

| Antiproliferative Effects | In vitro studies indicate potential against cancer cell lines |

Case Studies

- Antiproliferative Activity : A study demonstrated that derivatives of nitropyridines exhibited significant antiproliferative effects against various cancer cell lines, suggesting that this compound may share similar properties .

- Molecular Docking Studies : Molecular docking analyses have shown that this compound can bind effectively to specific protein targets, indicating its potential as a therapeutic agent. For instance, binding energies were calculated for interactions with proteins involved in metabolic regulation, showing favorable affinities .

Agricultural Chemistry

Due to its biological activity, this compound is being explored for applications in developing pesticides or herbicides. Its ability to interact with biological systems suggests it could be effective in controlling pest populations while minimizing environmental impact.

Material Science

In material science, this compound is investigated for its role in synthesizing other functional materials due to its unique chemical properties. Its reactivity allows for the creation of complex structures that may have various industrial applications.

常见问题

Q. What are the optimal synthetic routes for preparing 6-Bromo-3-nitropyridin-2-amine with high purity and yield?

Methodological Answer: The synthesis typically involves nitration and bromination steps on a pyridine precursor. For example, regioselective nitration at the 3-position followed by bromination at the 6-position can be achieved using mixed acids (HNO₃/H₂SO₄) and bromine in a controlled environment. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate the compound. Monitoring reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How can researchers confirm the structural integrity of this compound experimentally?

Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic shifts (e.g., aromatic protons at δ 7.8–8.5 ppm, NH₂ protons at δ 5.5–6.0 ppm).

- FT-IR : Confirm nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Expect molecular ion peaks at m/z 232 (M⁺) and fragment ions corresponding to Br and NO₂ loss.

Single-crystal X-ray diffraction (as in related bromonitropyridine derivatives) provides definitive structural validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the nitro and bromo groups. The nitro group’s electron-withdrawing nature activates the bromine at the 6-position for Suzuki-Miyaura couplings. Simulate transition states to identify optimal ligands (e.g., Pd(PPh₃)₄) and solvents (DMF/toluene). Compare HOMO/LUMO energies with experimental results to validate predictions .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Temperature Control : Maintain reactions below 80°C to prevent nitro group reduction.

- Protecting Groups : Temporarily protect the amine with Boc groups to avoid undesired nucleophilic attacks.

- Catalyst Optimization : Use Pd catalysts with bulky ligands (XPhos) to enhance selectivity in cross-couplings. Monitor byproducts via LC-MS and adjust stoichiometry to minimize impurities .

Q. How should researchers address contradictory spectral data in characterizing derivatives of this compound?

Methodological Answer:

- Cross-Validation : Compare NMR data with analogous compounds (e.g., 6-Bromo-2-pyridinecarboxaldehyde ).

- Variable Temperature NMR : Resolve dynamic effects causing signal broadening.

- Crystallography : Resolve ambiguities in regiochemistry or tautomerism (e.g., X-ray structures of bromonitropyridines ).

Methodological Design & Theoretical Frameworks

Q. How can factorial design optimize reaction conditions for this compound derivatization?

Methodological Answer: Implement a 2³ factorial design to test variables:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 50 | 80 |

| Catalyst Loading | 1 mol% | 5 mol% |

| Solvent | DMF | Toluene |

Analyze main effects and interactions using ANOVA. Prioritize factors with the highest F-values (e.g., temperature > solvent) to maximize yield .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

- Frontier Molecular Orbital Theory : Predict sites for electrophilic/nucleophilic attack based on HOMO/LUMO distributions.

- Hammett Linear Free Energy Relationships : Correlate substituent effects (σ values) on reaction rates.

Link experimental kinetics (e.g., Arrhenius plots) to computational models to validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。